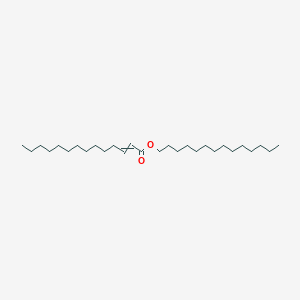

Tetradecyl tetradec-2-enoate

CAS No.: 71801-88-2

Cat. No.: VC19365052

Molecular Formula: C28H54O2

Molecular Weight: 422.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71801-88-2 |

|---|---|

| Molecular Formula | C28H54O2 |

| Molecular Weight | 422.7 g/mol |

| IUPAC Name | tetradecyl tetradec-2-enoate |

| Standard InChI | InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h24,26H,3-23,25,27H2,1-2H3 |

| Standard InChI Key | YVTOLJVMIWTRRN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCC |

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 71801-88-2 |

| Molecular Formula | |

| Molecular Weight | 422.727 g/mol |

| Exact Mass | 422.412 g/mol |

| LogP (Partition Coeff.) | 9.71 |

| PSA (Polar Surface Area) | 26.3 Ų |

Experimental data for melting point, boiling point, and density are currently unavailable . The high LogP value suggests significant hydrophobicity, typical of long-chain esters.

Synthesis and Production

Esterification Strategies

The synthesis of tetradecyl tetradec-2-enoate likely follows classic esterification protocols:

-

Acid-Catalyzed Fischer Esterification: Reacting tetradec-2-enoic acid with tetradecanol under acidic conditions (e.g., ) at elevated temperatures .

-

Coupling Reagents: Use of -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by tetradecanol .

Challenges in Purification

Long-chain esters often require chromatographic purification (e.g., silica gel column chromatography) due to their high molecular weight and low volatility. Yields may be moderate (30–60%) depending on steric hindrance and reaction optimization .

Biological and Industrial Applications

Industrial Surfactants

The compound’s amphiphilic structure (hydrophobic alkyl chain + polar ester group) suggests potential as a nonionic surfactant or emulsifier. Similar esters are used in cosmetics, lubricants, and detergents .

Analytical Characterization

Spectroscopic Methods

Chromatographic Techniques

Reverse-phase HPLC with UV detection (210 nm) or GC-MS (after derivatization) are suitable for purity assessment .

Future Research Directions

-

Stereochemical Resolution: Determination of double bond geometry (cis/trans) via -NMR coupling constants or NOE experiments.

-

Biological Screening: Evaluation as a desaturase inhibitor or antimicrobial agent, building on studies of cyclopropene fatty acids .

-

Industrial Optimization: Scalable synthesis routes for surfactant applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume